molecular formula C17H20N4O3 B3980994 4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B3980994
M. Wt: 328.4 g/mol
InChI Key: CEWKRSAOCGOXLO-UHFFFAOYSA-N
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Description

The compound “4,4’-[(4-ethoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a bis pyrazol base ligand . It has been used in the complexation of analytes .


Synthesis Analysis

The synthesis of this compound involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . This process has been reported to be efficient, convenient, and environmentally benign . The reaction is catalyzed by 1,3-disulfonic acid imidazolium tetrachloroaluminate .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .


Chemical Reactions Analysis

The compound has been used in the complexation of analytes with a ratio of ligand to metal in metal complexes being 1:1 and 1:2 for Fe (3+) and Mn (2+), respectively . It has also been used in the synthesis of 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1 H -pyrazol-5-ol)s .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 450.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 5 .

Mechanism of Action

The compound has been shown to have antioxidant and anticancer activities . In particular, compound 3i proved to be a very potent scavenger with an IC 50 of 6.2±0.6 µM and exhibited an IC 50 of 9.9±1.1 μM against RKO cell . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Future Directions

The compound has shown potential in various applications due to its antioxidant and anticancer activities . Future research could focus on further exploring these properties and finding more applications for this compound.

properties

IUPAC Name

4-[(4-ethoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-24-12-7-5-11(6-8-12)15(13-9(2)18-20-16(13)22)14-10(3)19-21-17(14)23/h5-8,15H,4H2,1-3H3,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWKRSAOCGOXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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